molecular formula C6H6LiNO3 B6179424 lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate CAS No. 2613387-23-6

lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate

Cat. No.: B6179424
CAS No.: 2613387-23-6
M. Wt: 147.1
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Description

Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate is a chemical compound with diverse applications in scientific research. It is used in the synthesis of pharmaceuticals and coordination chemistry studies. The compound features a lithium ion coordinated to a 5-ethyl-1,3-oxazole-2-carboxylate moiety, which is a heterocyclic structure containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate typically involves the reaction of 5-ethyl-1,3-oxazole-2-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or organometallic reagents (Grignard reagents) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylate derivatives, while reduction can produce 5-ethyl-1,3-oxazoline-2-carboxylate.

Scientific Research Applications

Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its use in drug development and as a potential therapeutic agent.

    Industry: It is utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The lithium ion can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The oxazole moiety may interact with specific receptors or enzymes, influencing their function and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 5-methyl-1,3-oxazole-2-carboxylate
  • Lithium 5-phenyl-1,3-oxazole-2-carboxylate
  • Lithium 5-isopropyl-1,3-oxazole-2-carboxylate

Uniqueness

Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate is unique due to its specific ethyl substitution at the 5-position of the oxazole ring. This structural feature can influence its reactivity, stability, and interaction with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

2613387-23-6

Molecular Formula

C6H6LiNO3

Molecular Weight

147.1

Purity

95

Origin of Product

United States

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